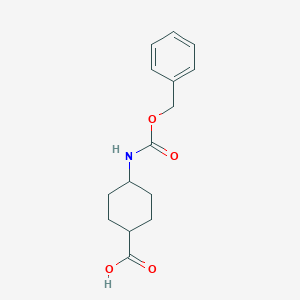

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Description

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMICQYOGWAOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986560 | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-34-3, 67299-52-9 | |

| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002920538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as Z-trans-4-aminocyclohexanecarboxylic acid, is a white crystalline solid at room temperature. Its structure consists of a cyclohexane ring with a carboxylic acid group and a carbobenzoxy-protected amine group in a trans configuration. This specific stereochemistry is often crucial for its application in drug synthesis, where it serves as a conformationally constrained building block.[1][2][3]

Quantitative Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | trans-4-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid | TCI Chemicals |

| CAS Number | 34771-04-5 | Echemi |

| Molecular Formula | C₁₅H₁₉NO₄ | Echemi |

| Molecular Weight | 277.32 g/mol | Echemi |

| Melting Point | 217 °C | Echemi |

| Boiling Point | 484.7 ± 44.0 °C (Predicted) | Echemi |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | Echemi |

| Acidity (pKa) | 4.75 ± 0.10 (Predicted) | Echemi |

| Flash Point | 246.9 °C | Echemi |

| Refractive Index | 1.565 (Predicted) | Echemi |

| Polar Surface Area (PSA) | 75.63 Ų | Echemi |

| LogP (XLogP3) | 2.95 | Echemi |

| Solubility | Soluble in methanol and chloroform. Sparingly soluble in water. | Inferred from structure |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and the determination of its key physical properties.

Synthesis of this compound

The synthesis is a multi-step process that begins with the reduction of p-aminobenzoic acid, followed by isomer separation and subsequent protection of the amino group.

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid This step produces a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[4]

-

Apparatus: A high-pressure autoclave.

-

Reagents: p-Aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, 10% aqueous Sodium Hydroxide (NaOH).

-

Procedure:

-

Combine p-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH in an autoclave.[2][4]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel to 15 bar with hydrogen.

-

Heat the mixture to 100 °C while stirring vigorously.

-

Maintain these conditions for approximately 20 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, typically in a ratio favoring the trans isomer.[2]

-

Step 2: Isomer Separation (Fractional Recrystallization) The trans isomer is separated from the cis/trans mixture.

-

Procedure: The separation can be achieved by methods such as fractional recrystallization from a suitable solvent system (e.g., water/ethanol), exploiting the different solubilities of the cis and trans isomers.[5] Alternatively, selective esterification or protection strategies can be employed to isolate the pure trans product.[2]

Step 3: Carbobenzoxy (Cbz) Group Protection The isolated trans-4-aminocyclohexanecarboxylic acid is reacted with benzyl chloroformate to yield the final product.[5]

-

Apparatus: A round-bottom flask with a magnetic stirrer, addition funnel, and pH meter.

-

Reagents: trans-4-aminocyclohexanecarboxylic acid, Benzyl Chloroformate (Cbz-Cl), a base (e.g., Sodium Hydroxide), and a solvent (e.g., water, ethanol).[5]

-

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of NaOH in the reaction flask, cooling the mixture in an ice bath (0-5 °C).

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise via the addition funnel.

-

Monitor the pH of the reaction and maintain it in the alkaline range (pH 9-10) by concurrently adding a solution of NaOH.

-

Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC).

-

Once complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the resulting white solid, wash with cold water, and dry under a vacuum to yield pure this compound.

-

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and glass capillary tubes.[6]

-

Procedure:

-

Place a small amount of the dry, crystalline compound into a capillary tube and pack it down to a height of 1-2 mm.[6][7]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (217 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.

-

pKa Determination by Potentiometric Titration

This protocol determines the acidity of the carboxylic acid group.

-

Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a burette.

-

Reagents: A precisely weighed sample of the compound, a standardized solution of a strong base (e.g., 0.1 M NaOH), and a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Procedure:

-

Dissolve a known amount of the compound in a measured volume of the chosen solvent system in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8]

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq).

-

The pH of the solution at half the equivalence point volume (Veq/2) is equal to the pKa of the acid.[9]

-

Mandatory Visualizations

The following diagram illustrates the synthetic workflow for producing this compound from a common starting material.

Caption: Synthetic workflow for this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS Number: 34771-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a key bifunctional molecule utilized as a crucial building block in medicinal chemistry. Its rigid cyclohexane core imparts conformational constraint, a desirable feature in the design of targeted therapeutics. The presence of a carboxylic acid and a protected amine (carbobenzoxy, Cbz) at the 1 and 4 positions, respectively, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 34771-04-5 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Melting Point | 217 °C |

| Boiling Point | 484.7 ± 44.0 °C (Predicted) |

| Density | 1.22 ± 0.1 g/cm³ |

| Refractive Index | 1.565 |

| pKa | 4.75 ± 0.10 |

| Purity | >96.0% (T)(HPLC) |

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a carbobenzoxy (Cbz) group.

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

A common method for the synthesis of the trans-4-aminocyclohexanecarboxylic acid precursor is the catalytic hydrogenation of p-aminobenzoic acid. This reaction is often carried out under basic conditions to achieve a higher trans-to-cis isomer ratio.

Experimental Protocol:

-

Reaction Setup: In an autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equivalents by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.

-

Reaction Conditions: Stir the reaction mixture vigorously at 100 °C for 20 hours.

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture through Celite to remove the catalyst. Wash the Celite pad with a mixture of acetone and water.

-

Purification: Acidify the aqueous solution with citric acid to a pH of 4. Extract the product with dichloromethane (DCM). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer can be further purified by recrystallization.

Carbobenzoxy (Cbz) Protection

The protection of the amino group of trans-4-aminocyclohexanecarboxylic acid is achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve trans-4-aminocyclohexanecarboxylic acid in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., methanol).

-

Basification: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the amino group.

-

Addition of Protecting Group: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature.

-

Reaction: Allow the reaction to stir for several hours at room temperature.

-

Work-up and Purification: After the reaction is complete, acidify the mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain this compound.

Spectroscopic Data

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |

| Benzylic CH₂ | ~5.10 | Singlet |

| Cyclohexyl CH-N | 3.40 - 3.60 | Multiplet |

| Cyclohexyl CH-COOH | 2.20 - 2.40 | Multiplet |

| Cyclohexyl CH₂ (axial) | 1.20 - 1.50 | Multiplet |

| Cyclohexyl CH₂ (equatorial) | 1.80 - 2.10 | Multiplet |

| Carboxylic Acid OH | >10.0 | Broad Singlet |

| Amide NH | 4.80 - 5.20 | Broad |

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 175 - 180 |

| Carbamate C=O | 155 - 157 |

| Aromatic C (quaternary) | 136 - 138 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | 66 - 68 |

| Cyclohexyl CH-N | 50 - 52 |

| Cyclohexyl CH-COOH | 42 - 44 |

| Cyclohexyl CH₂ | 28 - 35 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Carbamate) | 1680 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry

| Ion Type | Expected m/z |

| [M+H]⁺ | 278.13 |

| [M+Na]⁺ | 300.11 |

| [M-H]⁻ | 276.12 |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its most notable application is in the preparation of Janus kinase (JAK) inhibitors.[1][]

Role as an Intermediate in JAK Inhibitor Synthesis

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in the JAK-STAT signaling pathway, which is integral to the immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.

The trans-4-aminocyclohexane moiety, derived from the title compound, serves as a key structural element in several JAK inhibitors, such as Oclacitinib.[1] The cyclohexane ring provides a rigid scaffold that helps to orient the pharmacophoric groups in the correct conformation for binding to the active site of the kinase.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as JAK inhibitors. This guide has summarized the key technical aspects of this compound, offering a valuable resource for scientists and researchers in the pharmaceutical industry.

References

An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known by its synonym Z-trans-4-aminocyclohexanecarboxylic acid, is a protected amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its rigid cyclohexyl backbone imparts conformational constraint in peptidomimetics, which can lead to enhanced metabolic stability and receptor selectivity of therapeutic peptides. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 277.32 g/mol | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2][3] |

| CAS Number | 34771-04-5 | [1][2][3] |

| Melting Point | 217 °C | [2] |

| Boiling Point (Predicted) | 484.7 ± 44.0 °C | [2] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.75 ± 0.10 | [2] |

| XLogP3 | 2.94710 | [2] |

Synthesis Workflow

The synthesis of this compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group. The following diagram illustrates the general workflow.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid in a 1 M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Protecting Group: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide. Maintain the pH of the reaction mixture between 9 and 10 and the temperature below 10 °C during the addition. The addition is typically done over a period of 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidify the aqueous layer to a pH of 2-3 with 2 M hydrochloric acid. A white precipitate of the product should form.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound as a white solid.

Application in Peptide Synthesis

This compound is utilized as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce a conformationally restricted element into a peptide sequence. The carbobenzoxy (Cbz) group serves as a standard amine protecting group.

General Protocol for Incorporation into a Peptide Chain (Fmoc-based SPPS):

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Activation: The carboxylic acid of this compound is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent (e.g., DMF).

-

Coupling: The activated amino acid is then added to the deprotected resin-bound peptide, and the coupling reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

-

Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the Cbz protecting group on the this compound residue and other side-chain protecting groups are typically removed simultaneously with the cleavage of the peptide from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, the key reaction, and the application of the final product.

Caption: Logical flow from precursor to application.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the design and synthesis of peptidomimetics and other bioactive molecules. Its rigid structure and the well-established chemistry for its synthesis and incorporation into larger molecules make it an important tool for researchers in the field of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for its effective utilization in the laboratory.

References

- 1. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a valuable building block in pharmaceutical development. The synthesis is presented in two main stages: the catalytic hydrogenation of p-aminobenzoic acid to yield trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a carbobenzoxy (Cbz) group. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathway to aid in laboratory application.

Core Synthesis Pathway

The synthesis commences with the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring. By employing a Ruthenium on Carbon (Ru/C) catalyst under basic conditions, the reaction can be directed to favor the formation of the trans isomer of 4-aminocyclohexanecarboxylic acid.[1][2] The subsequent step involves the protection of the primary amine with a carbobenzoxy group using benzyl chloroformate under Schotten-Baumann conditions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway, derived from patent literature.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product | cis:trans Ratio | Yield |

| 1. Hydrogenation | p-Aminobenzoic acid, NaOH | 5% Ru/C | Water | 100 | 15 | 20 | 4-Aminocyclohexane-1-carboxylic acid | 1:4.6 | High Conversion |

| 2. Cbz-Protection | cis/trans-4-Aminocyclohexanecarboxylic acid, Benzyl chloroformate, NaOH | - | Water/Methanol | 0 to RT | - | 1 | 4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid | 5:95 (in precipitate) | - |

Experimental Protocols

Step 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from patent literature describing the catalytic hydrogenation of p-aminobenzoic acid to favor the trans isomer.[1][2][5]

Materials:

-

p-Aminobenzoic acid (10.0 g, 0.07 mol, 1 equiv)

-

5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g)

-

10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia solution (NH₃)

-

Citric acid

-

Sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Autoclave (high-pressure reactor)

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

-

TLC plates and developing chamber

Procedure:

-

In an autoclave, combine p-aminobenzoic acid (10.0 g), 5% Ru/C catalyst (2.50 g), and 10% NaOH solution (100.0 mL).

-

Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar.

-

Maintain these conditions for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1, v/v/v) and ninhydrin for visualization. The reaction is complete when the starting material is no longer observed.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a mixture of acetone/water (4:1, v/v).

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting aqueous layer (pH ~9) can be used directly in the next step or the product can be isolated. To isolate, extract the aqueous layer with dichloromethane (3 x 75 mL) to remove any non-polar impurities.

-

Acidify the aqueous solution to pH 4 with a 20% citric acid solution.

-

Extract the product with dichloromethane (5 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-aminocyclohexane-1-carboxylic acid as a mixture of cis and trans isomers (NMR analysis typically shows a cis:trans ratio of approximately 1:4.6).[1]

Step 2: Synthesis of this compound

This protocol for the N-benzyloxycarbonylation is based on the Schotten-Baumann reaction conditions described for amino acids.[3][4]

Materials:

-

4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture from Step 1)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Addition funnel

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Dissolve the mixture of cis/trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide at 0°C. A typical procedure involves using 2.5 equivalents of base.[3] Alternatively, a mixture of water and methanol can be used as the solvent.[4]

-

While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained between 0°C and room temperature.[4]

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.[4]

-

During the reaction, the trans isomer of the Cbz-protected product is likely to precipitate out of the solution due to its lower solubility.

-

Collect the precipitate by filtration. Wash the collected solid with a cold mixture of water and methanol (e.g., 3:1 v/v) to remove impurities.[4]

-

Dry the solid product. The resulting crystals are predominantly trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, with a high trans to cis ratio (e.g., 95:5).[4]

-

For further purification of the filtrate or if the product does not precipitate, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield any remaining product.

Synthesis Pathway and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the logic of the key reaction steps.

Caption: Overall synthesis pathway from p-aminobenzoic acid.

Caption: Experimental workflow for the hydrogenation step.

Caption: Experimental workflow for the Cbz-protection step.

References

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 5. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profile of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid and Standardized Determination Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvent systems is paramount for its effective use in drug discovery and development.

This technical guide outlines a standard, robust methodology for the experimental determination of the thermodynamic (equilibrium) solubility of a compound like this compound.

Illustrative Solubility Data Presentation

While specific data for the target compound is unavailable, the following table presents the mole fraction solubility of a comparable N-protected amino acid, N-Acetylglycine, in various solvents at different temperatures.[1][2] This table exemplifies the clear and structured presentation of quantitative solubility data required for comparative analysis.

Table 1: Mole Fraction Solubility (x1) of N-Acetylglycine in Various Solvents at Different Temperatures (T/K) [1][2]

| T/K | Water | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | Acetone | Acetonitrile |

| 283.15 | 0.0401 | 0.0198 | 0.0053 | 0.0028 | 0.0019 | 0.0017 | 0.0004 | 0.0003 |

| 288.15 | 0.0442 | 0.0221 | 0.0060 | 0.0032 | 0.0022 | 0.0019 | 0.0005 | 0.0004 |

| 293.15 | 0.0488 | 0.0246 | 0.0068 | 0.0036 | 0.0025 | 0.0022 | 0.0006 | 0.0004 |

| 298.15 | 0.0538 | 0.0274 | 0.0077 | 0.0041 | 0.0028 | 0.0025 | 0.0007 | 0.0005 |

| 303.15 | 0.0594 | 0.0305 | 0.0087 | 0.0046 | 0.0032 | 0.0028 | 0.0008 | 0.0006 |

| 308.15 | 0.0655 | 0.0339 | 0.0098 | 0.0052 | 0.0036 | 0.0032 | 0.0009 | 0.0007 |

| 313.15 | 0.0722 | 0.0376 | 0.0110 | 0.0059 | 0.0041 | 0.0036 | 0.0011 | 0.0008 |

| 318.15 | 0.0795 | 0.0417 | 0.0124 | 0.0066 | 0.0046 | 0.0041 | 0.0013 | 0.0009 |

| 323.15 | 0.0875 | 0.0461 | 0.0139 | 0.0074 | 0.0052 | 0.0046 | 0.0015 | 0.0011 |

| 328.15 | 0.0962 | 0.0510 | 0.0156 | 0.0083 | 0.0058 | 0.0052 | 0.0017 | 0.0013 |

| 333.15 | 0.1057 | 0.0564 | 0.0175 | 0.0093 | 0.0065 | 0.0058 | 0.0020 | 0.0015 |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic or equilibrium solubility of a solid compound.[3][4]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

Compound: this compound (crystalline solid)

-

Solvents: A range of relevant pharmaceutical solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][5] The time to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Adsorption of the compound to the filter material should be evaluated and minimized.[6]

-

-

-

Quantification of Dissolved Compound:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]

-

HPLC-UV Method: This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[6] A calibration curve is generated using standard solutions of the compound of known concentrations.

-

UV-Vis Spectroscopy: A calibration curve is prepared by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).[9][10] This method is faster but may be less specific than HPLC.

-

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Spectral Data of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.10 | Singlet | 2H | -CH ₂-Ph |

| ~4.70 | Broad Singlet | 1H | -NH - |

| ~3.50 | Multiplet | 1H | CH -NH-Cbz |

| ~2.20 | Multiplet | 1H | CH -COOH |

| ~2.05 | Multiplet | 2H | Cyclohexyl -H (axial) |

| ~1.85 | Multiplet | 2H | Cyclohexyl -H (axial) |

| ~1.40 | Multiplet | 2H | Cyclohexyl -H (equatorial) |

| ~1.25 | Multiplet | 2H | Cyclohexyl -H (equatorial) |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C =O (Carboxylic Acid) |

| ~156.0 | C =O (Carbamate) |

| ~137.0 | C (Aromatic, Quaternary) |

| ~128.5 | C H (Aromatic) |

| ~128.0 | C H (Aromatic) |

| ~67.0 | -C H₂-Ph |

| ~50.0 | C H-NH-Cbz |

| ~43.0 | C H-COOH |

| ~32.0 | C H₂ (Cyclohexyl) |

| ~29.0 | C H₂ (Cyclohexyl) |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1690 | Strong | C=O stretch (Amide I) |

| ~1530 | Medium | N-H bend (Amide II) |

| 1470 - 1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid/Ester) |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 277 | [M]⁺ (Molecular Ion) |

| 232 | [M - COOH]⁺ |

| 168 | [M - C₇H₇O₂]⁺ |

| 108 | [C₇H₈O]⁺ (from benzyl group rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Methanol or Ethanol

-

Dichloromethane (DCM) or other suitable organic solvent

-

Citric acid or hydrochloric acid (for acidification)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10 °C. The pH of the reaction mixture should be kept basic.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by thin-layer chromatography (TLC).

-

Wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the dried sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect the chemical shifts, particularly of the exchangeable protons (-COOH and -NH).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

-

EI: For Gas Chromatography-Mass Spectrometry (GC-MS), the compound may need to be derivatized (e.g., silylation of the carboxylic acid and amine) to increase its volatility.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Synthetic workflow for the preparation of the title compound.

Caption: Logical flow of spectral analysis for structural elucidation.

Navigating the Chemical Landscape of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: An In-depth Technical Guide to its Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid. The stability of this molecule is intrinsically linked to the robust yet selectively cleavable nature of the carbobenzoxy (Cbz or Z) protecting group. Understanding the conditions under which this group is stable and the pathways through which it degrades is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. While specific quantitative kinetic data for the title compound is not extensively available in public literature, this guide consolidates the well-established principles of Cbz group stability and degradation, offering a predictive framework and practical experimental guidance.

Core Chemical Structure and Properties

This compound is a bifunctional molecule featuring a cyclohexane ring that imparts rigidity to its structure. The key functionalities are the carboxylic acid group and the Cbz-protected amine. The Cbz group, a benzyl carbamate, is the primary determinant of the molecule's chemical stability under various reaction conditions.

| Property | Value |

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 34771-04-5 |

| Melting Point | 217 °C |

| pKa | 4.75 ± 0.10 |

General Chemical Stability Profile

The Cbz protecting group is widely utilized in organic synthesis due to its predictable stability profile. It is generally resistant to a range of reagents and conditions, which allows for selective manipulation of other functional groups within a molecule. However, it can be readily removed under specific, controlled conditions.

The stability of the Cbz group can be summarized as follows:

| Condition Category | Reagent/Condition | Stability of Cbz Group | Notes |

| Basic Conditions | Aqueous bases (e.g., Na2CO3, NaOH) | Stable | The Cbz group is stable to basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[1] |

| Mildly Acidic Media | Dilute non-nucleophilic acids | Generally Stable | Tolerates some acidic conditions, allowing for the removal of acid-labile groups like Boc, though harsh conditions can lead to cleavage.[1][2] |

| Strongly Acidic Conditions | Strong acids (e.g., HBr in acetic acid, excess HCl) | Labile | Cleavage occurs via protonation of the carbamate followed by SN2 attack or decarboxylation.[1][2] |

| Catalytic Hydrogenation | H2 gas with a palladium catalyst (e.g., Pd/C) | Labile | This is the most common and mildest method for Cbz deprotection, yielding toluene and carbon dioxide as byproducts.[1] |

| Transition Metal Catalysis | Ni(0) or Pd(0) | Potentially Labile | Can be susceptible to cleavage by certain transition metal catalysts.[2] |

| Nucleophilic Attack | Strong nucleophiles | Generally Stable | The carbamate linkage is generally resistant to nucleophilic attack under standard conditions. |

Degradation Pathways and Mechanisms

The "degradation" of this compound is synthetically useful and is more commonly referred to as "deprotection." The primary pathways for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis

This is a mild and highly efficient method for Cbz deprotection. The reaction proceeds via the reduction of the benzyl group, leading to the formation of an unstable carbamic acid, which then spontaneously decarboxylates to release the free amine.

Acid-Mediated Cleavage

Under strongly acidic conditions, the Cbz group can be cleaved. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion in HBr/AcOH) on the benzylic carbon or by unimolecular decomposition.

Experimental Protocols

The following are representative experimental protocols for the cleavage (degradation) of a Cbz-protected amine, which are applicable to this compound.

Protocol 1: Catalytic Hydrogenolysis

This protocol describes a standard procedure for the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Detailed Steps:

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: The reaction vessel is sealed and the atmosphere is replaced with hydrogen gas (typically via a balloon or a pressurized system). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Isolation: The filtrate is concentrated under reduced pressure to afford the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol outlines the procedure for Cbz removal under strong acidic conditions.

Detailed Steps:

-

Reaction Setup: The Cbz-protected compound is dissolved in glacial acetic acid.

-

Reagent Addition: A solution of hydrogen bromide in acetic acid (typically 33% w/v) is added to the mixture at room temperature.

-

Reaction: The reaction is stirred at room temperature for the required duration, which can range from 30 minutes to a few hours, depending on the substrate.

-

Monitoring: Progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the amine hydrobromide salt.

-

Isolation: The precipitated salt is collected by filtration, washed with diethyl ether, and dried. The free amine can be obtained by subsequent neutralization.

Conclusion

References

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid literature review

An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Introduction

This compound, also known as trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a protected amino acid derivative widely utilized as a crucial building block in organic synthesis and medicinal chemistry. Its rigid cyclohexane core provides a valuable scaffold for introducing conformational constraints into target molecules, a strategy often employed to enhance metabolic stability and receptor selectivity. With the CAS Number 34771-04-5 and a molecular formula of C₁₅H₁₉NO₄, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of peptide-based drugs and enzyme inhibitors.[1][2][3] Its utility stems from the presence of two distinct functional groups: a carboxylic acid and a carbobenzoxy (Cbz) protected amine, which allow for selective chemical transformations.[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound have been well-characterized. This white crystalline solid possesses defined thermal properties and solubility characteristics that are critical for its application in synthesis. Spectroscopic data, including 13C NMR, IR, and Mass Spectrometry, are available for structural confirmation.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| CAS Number | 34771-04-5 | [1][2] |

| Melting Point | 217 °C | [1] |

| Boiling Point (Predicted) | 484.7 ± 44.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| Flash Point | 246.9 °C | [1] |

| pKa (Predicted) | 4.75 ± 0.10 | [1] |

| Purity | ≥96.0% | [2] |

| Appearance | Crystals | |

Synthesis and Experimental Protocols

The synthesis of this compound typically begins with the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The subsequent steps involve the protection of the amino group followed by the separation of the desired trans isomer.

Experimental Protocol: Synthesis via Catalytic Hydrogenation and Protection

This protocol is adapted from procedures for analogous derivatives and represents a common synthetic route.[5][6][7]

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

-

In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.5 g), and 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[5][6][7]

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.[5][6][7]

-

Heat the mixture to 100 °C and stir vigorously for 20 hours.[5][6]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After cooling and venting the autoclave, the catalyst is typically filtered off, yielding an aqueous solution of 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers (commonly in a ratio of ~1:4.6).[5][7]

Step 2: Carbobenzoxy (Cbz) Protection

-

Cool the aqueous filtrate from Step 1 in an ice bath.

-

While maintaining a basic pH (8-9) with the addition of NaOH as needed, slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Acidify the solution to a pH of ~2-3 using a dilute HCl solution, which will precipitate the Cbz-protected product.

-

Collect the crude product, a mixture of cis and trans isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, by vacuum filtration and wash with cold water.

Step 3: Isomer Separation

-

The separation of the trans isomer from the cis isomer can be achieved through selective crystallization or esterification followed by chromatography.[7]

-

For crystallization, dissolve the crude isomeric mixture in a suitable hot solvent (e.g., acetone or an alcohol/water mixture) and allow it to cool slowly. The trans isomer, often being less soluble, will preferentially crystallize.[5][6]

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals. Its rigid, non-aromatic cyclic structure is a desirable feature in modern drug design.

-

Janus Kinase (JAK) Inhibitors : Derivatives of this compound, such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, are explicitly mentioned as key intermediates in the synthesis of Janus Kinase inhibitors.[5][7][8] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the inflammatory process associated with autoimmune diseases.

-

Peptidomimetics : The compound is used to create peptidomimetics, where the cyclohexane scaffold replaces more flexible components of a natural peptide. This can lead to molecules with improved oral bioavailability and resistance to enzymatic degradation.

-

Antifibrinolytic Agents : While the target molecule itself is a protected intermediate, the core structure, 4-aminocyclohexanecarboxylic acid, is related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent that inhibits plasmin.[9] This highlights the therapeutic relevance of the substituted cyclohexane scaffold.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis is well-established, proceeding from readily available starting materials through catalytic hydrogenation and standard protection chemistry. The physicochemical properties and available spectroscopic data facilitate its use and characterization in a research setting. Its primary importance lies in providing a conformationally restricted cyclohexane scaffold, a key structural motif in the design of modern therapeutics such as JAK inhibitors, underscoring its continued relevance to medicinal chemists and pharmaceutical scientists.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound(34771-04-5) 13C NMR spectrum [chemicalbook.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

A Technical Guide on its Core Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a crucial carbocyclic amino acid analog used in the development of various therapeutic agents. While the direct "discovery" of this specific N-protected derivative is not pinpointed to a singular seminal publication, its existence is predicated on the successful synthesis and isolation of its parent compound, trans-4-aminocyclohexanecarboxylic acid. This guide, therefore, focuses on the key methodologies that enabled its creation and subsequent utilization in medicinal chemistry.

The primary challenge in synthesizing the trans isomer lies in the stereochemical outcome of the reduction of its aromatic precursor, p-aminobenzoic acid. Catalytic hydrogenation typically yields a mixture of cis and trans isomers, necessitating an effective separation method. A pivotal contribution to this area was published in the Journal of Medicinal Chemistry in 1993, which detailed a robust procedure for the synthesis and separation of these isomers for their use in peptide analogs.[1] This work provides the basis for obtaining the key precursor for the title compound.

The subsequent N-protection of the amine with a carbobenzoxy (Cbz) group is a standard and widely employed transformation in organic and peptide synthesis, often carried out under Schotten-Baumann conditions.[2][3][4]

This guide will present a comprehensive workflow, combining the synthesis and separation of the parent amino acid with the standard protocol for its Cbz-protection, to provide a complete methodology for obtaining this compound.

I. Synthesis of the Precursor: trans-4-Aminocyclohexanecarboxylic Acid

The foundational step is the catalytic hydrogenation of p-aminobenzoic acid, which produces a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The subsequent separation of these isomers is achieved through fractional recrystallization, exploiting the differential solubility of the two stereoisomers.[1]

Experimental Protocol

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid [1]

-

Reaction Setup: A solution of p-aminobenzoic acid in a suitable solvent (e.g., water or ethanol) is prepared in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as rhodium on alumina or platinum oxide, is added to the solution.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction mixture is then heated and agitated for a specified period to ensure complete reduction of the aromatic ring.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield a solid mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Isomer Separation by Fractional Recrystallization [1]

-

Dissolution: The crude mixture of cis and trans isomers is dissolved in a minimum amount of a hot solvent system, typically a mixture of water and a miscible organic solvent like ethanol.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble isomer will preferentially crystallize out of the solution.

-

Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Purity Analysis: The stereochemical purity of the isolated isomer is determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The process of recrystallization can be repeated until the desired isomeric purity is achieved. The trans isomer is typically the less soluble of the two.

Data Presentation: Physicochemical Properties of Isomers

| Property | cis-4-Aminocyclohexanecarboxylic Acid | trans-4-Aminocyclohexanecarboxylic Acid |

| Melting Point (°C) | ~207-208 (HCl salt)[5] | ~272-273 (HCl salt)[5] |

| Solubility | More soluble in water/ethanol mixtures | Less soluble in water/ethanol mixtures |

| ¹H NMR (d-TFA) | 2.85 (m, 1H, CH CO₂H), 3.53 (m, 1H, CH NH₂)[5] | Data reported in the literature[5] |

II. N-Protection: Synthesis of this compound

With the pure trans-4-aminocyclohexanecarboxylic acid in hand, the amino group is protected with the carbobenzoxy (Cbz) group using benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[2][3][4]

Experimental Protocol

Step 3: Carbobenzoxy Protection of trans-4-Aminocyclohexanecarboxylic Acid

-

Dissolution: trans-4-Aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at 0 °C.

-

Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution while maintaining the temperature at 0 °C and keeping the solution basic by the concurrent addition of an aqueous base.

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the Cbz-protected product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation: Properties of the Final Product

| Property | This compound |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 34771-04-5 |

| Melting Point (°C) | ~217[4] |

| Appearance | White crystalline solid |

III. Visualizing the Synthesis Pathway

The following diagrams illustrate the key experimental workflows and chemical transformations described in this guide.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Chemical transformation pathway.

References

- 1. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2][3] The trans stereochemistry of the cyclohexane ring is often crucial for biological activity, making stereoselective synthesis a key focus.

The protocols outlined below detail a common synthetic route, beginning with the reduction of p-aminobenzoic acid to afford a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by the separation of the desired trans isomer and subsequent protection of the amino group with a carbobenzoxy (Cbz) group.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process from commercially available starting materials. The overall workflow involves the catalytic hydrogenation of p-aminobenzoic acid, followed by the protection of the amino group of the resulting trans-4-aminocyclohexanecarboxylic acid.

Caption: Overall synthetic workflow for the preparation of this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)

This protocol describes the catalytic hydrogenation of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer is generally favored under basic conditions with a Ruthenium on carbon catalyst.[2][4]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on carbon (Ru/C)

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃) solution

-

Autoclave/high-pressure reactor

-

Thin Layer Chromatography (TLC) plates

-

Ninhydrin stain

Procedure:

-

In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[1]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 15 bar.[1]

-

Heat the mixture to 100°C and stir vigorously for 20 hours.[1]

-

Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and visualizing with ninhydrin stain. The reaction is complete when the starting material is no longer observed.[1]

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting mixture contains both cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of approximately 1:4.6 as determined by NMR.[1]

Protocol 2: Isolation of trans-4-Aminocyclohexanecarboxylic Acid

The separation of the trans isomer from the cis isomer can be achieved through various methods, including selective crystallization or selective esterification.[2][3] This protocol focuses on a workup procedure involving acidification and extraction.

Materials:

-

Reaction mixture from Protocol 1

-

Celite

-

Acetone

-

Dichloromethane (DCM)

-

Citric acid (20% aqueous solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Filter the reaction mixture from Protocol 1 through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a mixture of acetone and water.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 4 with a 20% citric acid solution.[5]

-

Extract the aqueous layer multiple times with DCM (e.g., 5 x 100 mL).[5]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to obtain pure trans-4-aminocyclohexanecarboxylic acid.

Protocol 3: Synthesis of this compound

This protocol details the N-protection of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group using benzyl chloroformate.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or a similar suitable solvent

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate to maintain a basic pH.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.

-

Allow the reaction mixture to stir for several hours at room temperature.

-

After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the N-Cbz protected product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of trans-4-aminocyclohexanecarboxylic acid as reported in the literature.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Reference |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 | [1] |

IV. Application Notes

-

Stereocontrol: The synthesis of the trans isomer is a significant challenge, as hydrogenation of benzene derivatives often yields the cis product. The use of a Ruthenium catalyst under basic conditions has been shown to favor the formation of the trans isomer.[2][4]

-

Protecting Groups: The choice of the amino protecting group is crucial for subsequent synthetic steps. The Cbz group is widely used due to its stability and can be removed under mild conditions via catalytic hydrogenation.[6] Other protecting groups such as tert-butyloxycarbonyl (Boc) are also commonly employed.[2][4]

-

Derivatization: this compound can be further derivatized at the carboxylic acid moiety to synthesize a variety of compounds. For instance, esterification can be performed to enhance properties like skin permeability for topical applications.[7]

-

Pharmaceutical Applications: These derivatives are key intermediates in the synthesis of pharmaceuticals. For example, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is used in the synthesis of Janus Kinase inhibitors.[1][3]

V. Logical Relationships and Workflows

The following diagram illustrates the decision-making process and logical flow for the synthesis and derivatization of this compound.

References

- 1. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. orgsyn.org [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

Application Notes and Protocols for Utilizing trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid as a Linker in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and linkers into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and tailored functionalities.[1] trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a versatile bifunctional linker that can be employed in solid-phase peptide synthesis (SPPS) to introduce a rigid cyclohexyl moiety into a peptide backbone. This linker is particularly useful for creating peptidomimetics, constrained peptides, and as a spacer arm in more complex conjugates like Proteolysis Targeting Chimeras (PROTACs).[1][2] The carbobenzoxy (Cbz or Z) protecting group on the amino function allows for orthogonal deprotection strategies, making it compatible with standard Fmoc-based SPPS protocols, provided that the final cleavage from the resin is performed under conditions that do not cleave the Cbz group.[3]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences.

Physicochemical Properties

A summary of the key physicochemical properties of the linker is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₄ | [4] |

| Molecular Weight | 277.32 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 217 °C | |

| Solubility | Soluble in DMF, DMSO, and NMP | |

| Storage | Room temperature, dry conditions | [4] |

Applications in Peptide Synthesis